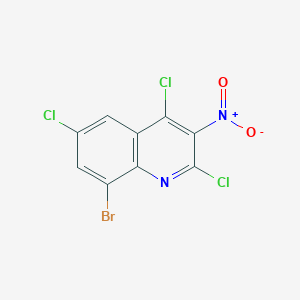

8-Bromo-2,4,6-trichloro-3-nitroquinoline

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C9H2BrCl3N2O2 |

|---|---|

分子量 |

356.4 g/mol |

IUPAC 名称 |

8-bromo-2,4,6-trichloro-3-nitroquinoline |

InChI |

InChI=1S/C9H2BrCl3N2O2/c10-5-2-3(11)1-4-6(12)8(15(16)17)9(13)14-7(4)5/h1-2H |

InChI 键 |

OFJLWUFVOGVZNF-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C2=C1C(=C(C(=N2)Cl)[N+](=O)[O-])Cl)Br)Cl |

产品来源 |

United States |

Mechanistic Elucidation of Reactions Involving 8 Bromo 2,4,6 Trichloro 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitroquinolines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for quinolines bearing electron-withdrawing groups and good leaving groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Reactivity and Site Selectivity at C-2, C-4, C-6, and C-8 Halogen Positions

In the quinoline (B57606) ring system, the C-2 and C-4 positions are inherently electron-deficient due to the electron-withdrawing effect of the heterocyclic nitrogen atom. This makes halogens at these positions particularly susceptible to nucleophilic displacement. quimicaorganica.orgorientjchem.org

C-2 and C-4 Positions: These positions are highly activated towards nucleophilic attack. The negative charge of the Meisenheimer complex formed upon nucleophilic addition at C-2 or C-4 can be effectively delocalized onto the electronegative nitrogen atom, leading to a highly stabilized intermediate. quimicaorganica.org Generally, the C-4 position is slightly more reactive than the C-2 position. quimicaorganica.org

C-6 Position: This position on the carbocyclic (benzene) ring is less activated than C-2 and C-4. Its reactivity is primarily influenced by the electron-withdrawing effects of the substituents on the ring.

For 8-Bromo-2,4,6-trichloro-3-nitroquinoline, the presence of the powerful electron-withdrawing nitro group at C-3 dramatically enhances the electrophilicity of the entire ring system, particularly the adjacent C-2 and C-4 positions. The order of reactivity for nucleophilic substitution is generally C-4 > C-2 >> C-6. The bromine at C-8 is the least likely to be displaced via an SNAr mechanism due to lower activation compared to the positions on the pyridine (B92270) ring.

| Position | Halogen | Relative Reactivity | Justification |

|---|---|---|---|

| C-4 | Chloro | Highest | Activated by ring nitrogen (para) and C-3 nitro group (ortho). The Meisenheimer complex is highly stabilized. quimicaorganica.org |

| C-2 | Chloro | High | Activated by ring nitrogen (ortho) and C-3 nitro group (ortho). The intermediate is well-stabilized. quimicaorganica.org |

| C-6 | Chloro | Low | Located on the benzene (B151609) ring; activated by the nitro group via resonance (para-position), but less so than C-2 and C-4. |

| C-8 | Bromo | Lowest | Located on the benzene ring; less electronic activation from the nitro and heterocyclic nitrogen groups. |

Electron-Withdrawing Effects of the Nitro Group on SNAr Reactivity

The presence of strongly electron-withdrawing groups is crucial for activating an aromatic ring towards nucleophilic attack. masterorganicchemistry.combyjus.com The nitro group (–NO₂) is one of the most powerful activating groups for SNAr reactions. byjus.combiosynce.com

In this compound, the nitro group at the C-3 position significantly lowers the energy of the transition state and the Meisenheimer intermediate. youtube.commasterorganicchemistry.com It achieves this through two primary electronic effects:

Resonance Effect: When a nucleophile attacks at the C-2 or C-4 positions, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the nitro group. This creates additional, highly stable resonance structures where the negative charge resides on the oxygen atoms of the nitro group. wikipedia.orgcolby.edu This resonance stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.combyjus.com For this reason, the C-2 and C-4 halogens are strongly activated by the C-3 nitro group.

Influence of Other Halogen Substituents on Nucleophilic Displacements

The halogen atoms (chlorine and bromine) at positions C-2, C-4, C-6, and C-8 also influence the SNAr reactivity. Halogens exert a dual electronic effect:

Inductive Effect: As electronegative elements, they withdraw electron density from the ring, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. biosynce.com The presence of multiple halogens, as in this compound, makes the quinoline nucleus highly electron-poor and thus more susceptible to nucleophilic attack.

Leaving Group Ability: The efficiency of the final elimination step in the SNAr mechanism depends on the stability of the departing halide ion. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This is because the C-X bond strength decreases down the group.

In the title compound, while chlorine is a poorer leaving group than bromine, the electronic activation at the C-2 and C-4 positions is so profound that the displacement of chloride at these sites is highly favored over the displacement of bromide at the less-activated C-8 position.

Stereochemical Aspects of Nucleophilic Substitutions on Quinoline Derivatives

Nucleophilic aromatic substitution on a planar, achiral aromatic ring like quinoline does not typically create or invert a stereocenter on the ring itself. The carbon atom being attacked is sp² hybridized and becomes sp³ hybridized in the tetrahedral Meisenheimer intermediate. libretexts.org Since the aromatic ring is planar, the nucleophile can attack from either face (above or below the plane) with equal probability.

If the starting material or the attacking nucleophile is chiral, the reaction can lead to the formation of diastereomers. However, the SNAr mechanism itself, occurring at an achiral sp² carbon, proceeds with racemization if a chiral center were to be generated at the point of substitution, which is not the case for simple displacement. The stereochemical outcome is dictated by the nature of the reactants and not by a stereospecific pathway like the SN2 reaction, which involves backside attack and inversion of configuration at a tetrahedral carbon. libretexts.org

Organometallic Transformations: Lithium-Halogen and Magnesium-Halogen Exchange

Metal-halogen exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org This transformation is particularly effective for aryl halides using organolithium reagents (like n-BuLi or t-BuLi) or Grignard reagents (like i-PrMgCl). wikipedia.orgethz.chharvard.edu The reaction is an equilibrium process, driven by the formation of a more stable organometallic species. harvard.edu

R-X + R'-M → R-M + R'-X (where M = Li or MgX)

Regiochemical Control in Metal-Halogen Exchange Reactions on Quinoline Rings

The regioselectivity of metal-halogen exchange on polyhalogenated substrates is primarily governed by two factors: the identity of the halogen and the electronic environment of the C-X bond.

Halogen Reactivity: The rate of exchange follows the trend I > Br > Cl >> F. wikipedia.org This is because the reaction is kinetically controlled and depends on the lability of the C-X bond and the stability of the intermediate "ate" complex. researchgate.net

Electronic Effects: Electron-withdrawing groups can accelerate the rate of exchange. harvard.edu

In this compound, the presence of both bromine and chlorine atoms provides a clear basis for regioselectivity. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bonds. Consequently, metal-halogen exchange will occur selectively at the C-8 position.

Treatment of this compound with an organolithium or magnesium reagent at low temperatures would lead to the formation of the corresponding 8-lithio or 8-magnesioquinoline derivative, leaving the chloro-substituents untouched. This regioselectivity allows for the specific functionalization of the C-8 position by quenching the resulting organometallic intermediate with an electrophile.

| Position | Halogen | Reactivity in Exchange | Reason |

|---|---|---|---|

| C-8 | Bromo | High | The C-Br bond is weaker and more reactive towards metal-halogen exchange than C-Cl bonds. wikipedia.orgresearchgate.net |

| C-2, C-4, C-6 | Chloro | Very Low | The C-Cl bond is stronger and significantly less reactive in metal-halogen exchange reactions under conditions that cleave C-Br bonds. wikipedia.org |

Formation and Reactivity of Organolithium and Organomagnesium Intermediates

The generation of organometallic reagents from aryl halides is a cornerstone of organic synthesis, providing potent carbon nucleophiles. libretexts.org For a polyhalogenated substrate like this compound, the formation of organolithium or organomagnesium (Grignard) reagents is governed by the relative reactivity of the carbon-halogen bonds.

The preparation of organolithium reagents typically involves the reaction of an alkyl or aryl halide with two equivalents of lithium metal, often in a non-polar solvent like hexane (B92381) or an ether. masterorganicchemistry.comyoutube.com Similarly, Grignard reagents are formed by reacting the halide with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for stabilizing the resulting organomagnesium complex. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bonds dictates that halogen-metal exchange will occur selectively at the C-8 position. This process, known as transmetalation, is exceedingly fast and can be used to prepare lithium reagents from compounds that may not survive the harsher conditions of direct reaction with lithium metal. organicchemistrydata.org Reaction with an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures would preferentially yield the 8-lithioquinoline derivative.

Alternatively, reaction with magnesium turnings would produce the corresponding Grignard reagent, 8-(bromomagnesium)-2,4,6-trichloro-3-nitroquinoline. The formation of these organometallic intermediates must be conducted under strictly anhydrous conditions, as they are potent bases that react readily with water and other protic sources to quench the reagent, forming the corresponding dehalogenated product. libretexts.org

Once formed, these organometallic intermediates are highly reactive nucleophiles. libretexts.org They can participate in a wide array of subsequent reactions, most notably additions to electrophilic carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds, yielding secondary or tertiary alcohols after acidic workup. bethunecollege.ac.in The high reactivity of these intermediates, particularly organolithiums, often necessitates low temperatures (e.g., -78 °C) to ensure selectivity and prevent undesired side reactions. nih.gov

Table 1: Predicted Organometallic Intermediate Formation

| Reagent | Solvent | Predicted Intermediate |

|---|---|---|

| 2 Li | Hexane/Ether | 8-Lithio-2,4,6-trichloro-3-nitroquinoline |

| Mg | THF/Et₂O | 8-(Bromomagnesium)-2,4,6-trichloro-3-nitroquinoline |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions catalyzed by transition metals represent a powerful and versatile methodology for constructing C-C bonds, with palladium and copper-based systems being particularly prominent. nobelprize.orgwikipedia.org

The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for forming C-C bonds by coupling an organoboron compound with an organic halide or pseudohalide. nobelprize.orgmdpi.com Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally less toxic and more stable organoboron reagents. nih.gov For polyhalogenated heteroaromatic compounds, the reaction exhibits predictable chemoselectivity based on the differing reactivities of the halogens. researchgate.net

The general reactivity order for halogens in the oxidative addition step of the catalytic cycle is I > Br > OTf > Cl. nobelprize.org For this compound, this reactivity difference allows for selective cross-coupling at the C-8 position. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Cl bonds. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the quinoline, forming a Pd(II) intermediate. nobelprize.org

Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. nobelprize.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. libretexts.org

By carefully selecting the catalyst system (e.g., a palladium source like Pd₂(dba)₃ combined with a suitable phosphine (B1218219) ligand such as FcPPh₂) and reaction conditions, the Suzuki-Miyaura reaction can be directed to occur exclusively at the C-8 position of this compound, leaving the chloro and nitro substituents intact. nih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups onto the quinoline core. nih.govnih.gov

Table 2: Representative Suzuki-Miyaura Reaction on this compound

| Coupling Partner | Catalyst/Ligand | Base | Product (at C-8) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 8-Phenyl-2,4,6-trichloro-3-nitroquinoline |

| 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 8-(Thiophen-2-yl)-2,4,6-trichloro-3-nitroquinoline |

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a complementary approach for forming bonds between aryl halides and various nucleophiles. nih.gov These methods are especially valuable for constructing carbon-heteroatom bonds (C-N, C-O, C-S). mdpi.com While palladium is often favored for C-C coupling, copper catalysis can be highly effective for reactions involving amines, alcohols, and thiols. mdpi.comnih.gov

The mechanism of copper-catalyzed amination of aryl halides is often proposed to proceed through an oxidative addition/reductive elimination pathway involving a Cu(I)/Cu(III) cycle. mdpi.com Alternatively, a mechanism involving a π-complex between the Cu(I) catalyst and the aryl halide has also been suggested. mdpi.com

For this compound, copper-mediated coupling with N-nucleophiles like anilines, aliphatic amines, or N-heterocycles would be expected to proceed with substitution at one of the halo-positions. The relative reactivity of the halogens in copper-catalyzed reactions can be influenced by the specific ligand and reaction conditions, but often follows a similar trend to palladium catalysis (I > Br > Cl). This selectivity would enable the introduction of amino functionalities at the C-8 position, providing a pathway to derivatives that are distinct from those accessible via nitro group reduction.

Table 3: Potential Copper-Mediated Nucleophilic Substitutions

| Nucleophile | Catalyst/Ligand | Predicted Site of Reaction | Product |

|---|---|---|---|

| Aniline (B41778) | CuI / L-proline | C-8 | N-Phenyl-2,4,6-trichloro-3-nitroquinolin-8-amine |

| Morpholine | CuI / Phenanthroline | C-8 | 4-(2,4,6-Trichloro-3-nitroquinolin-8-yl)morpholine |

Reduction Chemistry of Functional Groups on the Quinoline Core

The presence of multiple reducible functional groups—a nitro group and several halogen atoms—on the quinoline core necessitates highly selective reduction methods to achieve desired chemical transformations.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. researchgate.net In the context of a polyhalogenated molecule, the challenge lies in achieving this reduction with high chemoselectivity, leaving the carbon-halogen bonds intact. Several methods are well-suited for this purpose.

A widely used and effective method involves the use of stannous chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate. nih.gov This reagent is known for its mildness and high tolerance for other functional groups, including halogens and esters. nih.gov Another common approach is the use of a dissolving metal system, such as iron powder in acetic acid (Fe/AcOH). mdpi.comresearchgate.net These conditions are mild and highly selective for the nitro function, with the added benefit that the acidic medium can facilitate subsequent cyclization reactions if appropriate precursors are present. mdpi.com

Catalytic hydrogenation can also be employed, though care must be taken to select a catalyst that favors nitro group reduction over hydrodehalogenation. Catalysts like Ru/C have shown excellent selectivity for the partial hydrogenation of dinitroarenes to nitroanilines, suggesting they could be effective for the selective reduction of the nitro group on the quinoline core under mild conditions. researchgate.net

Table 4: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Key Feature |

|---|---|---|

| SnCl₂·2H₂O | Ethanol, Reflux | High chemoselectivity, tolerates halogens. nih.gov |

| Fe / AcOH | Acetic Acid, Heat | Mild, selective, cost-effective. mdpi.comresearchgate.net |

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This transformation is typically achieved via catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) with a hydrogen source such as H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate.

The regioselectivity of this process on a polyhalogenated system is dictated by the relative lability of the C-X bonds. The bond dissociation energies follow the order C-I < C-Br < C-Cl < C-F. Consequently, the C-Br bond at the C-8 position of this compound is the most susceptible to reductive cleavage. Under controlled conditions (e.g., careful modulation of hydrogen pressure, temperature, and reaction time), it should be possible to selectively remove the bromine atom while leaving the three chlorine atoms untouched.

Simultaneous reduction of the nitro group and the bromine atom is also highly probable under typical catalytic hydrogenation conditions. Achieving selective dehalogenation without affecting the nitro group is more challenging and would likely require a specialized catalytic system or a multi-step approach where the nitro group is protected or reduced first. Complete dehalogenation to remove all four halogen atoms would require much harsher conditions, such as high-pressure hydrogenation over an extended period.

Derivatization and Further Synthetic Transformations of 8 Bromo 2,4,6 Trichloro 3 Nitroquinoline

Post-Synthetic Functionalization via Nucleophilic Attack

The electron-deficient nature of the 8-Bromo-2,4,6-trichloro-3-nitroquinoline ring system, exacerbated by the presence of three chlorine atoms and a nitro group, renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2, 4, and 6-positions serve as viable leaving groups for incoming nucleophiles. Studies on related chloroquinolines have demonstrated that the C4-position is often highly activated towards nucleophilic attack, a characteristic that is expected to be prominent in this substrate as well.

The reactivity of various nucleophiles, including amines, thiols, and alkoxides, with polychlorinated quinoline (B57606) systems suggests a pathway for the selective or exhaustive replacement of the chloro substituents. For instance, the reaction with primary or secondary amines can lead to the formation of the corresponding amino-substituted quinolines. The specific position of substitution can often be controlled by carefully selecting the reaction conditions, such as temperature and solvent.

| Nucleophile | Potential Product |

| Primary/Secondary Amine | Amino-trichloro-nitroquinoline |

| Thiol | Thioether-trichloro-nitroquinoline |

| Alkoxide | Alkoxy-trichloro-nitroquinoline |

This table represents potential reaction outcomes based on the known reactivity of similar compounds.

Elaboration of the Quinoline Core through Organometallic Quenching

Organometallic reagents provide a powerful tool for the formation of new carbon-carbon bonds, enabling the elaboration of the quinoline core. The bromo substituent at the 8-position is a key handle for such transformations. Metal-halogen exchange reactions, for example using organolithium reagents, can generate a lithiated quinoline species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed to directly couple the 8-bromo position with a wide range of organoboron, organotin, or terminal alkyne partners, respectively. These reactions are known for their high functional group tolerance and are instrumental in constructing complex molecular frameworks.

| Reaction Type | Reagent | Potential Functional Group Introduced |

| Metal-Halogen Exchange | n-Butyllithium | Lithium |

| Suzuki Coupling | Arylboronic acid | Aryl group |

| Stille Coupling | Organostannane | Alkyl, Aryl, or Vinyl group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group |

This table outlines potential transformations based on established organometallic methodologies.

Strategic Conversion into Diverse Molecular Scaffolds and Chemical Intermediates

The multifunctionality of this compound allows for its strategic conversion into a variety of molecular scaffolds and valuable chemical intermediates. For example, reduction of the nitro group at the 3-position would yield an amino group. This aminoquinoline derivative can then serve as a precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions or as a handle for further functionalization.

Furthermore, the selective substitution of the chlorine atoms can pave the way for the construction of quinoline-based ligands for coordination chemistry or precursors for pharmacologically active molecules. The ability to sequentially replace the halogens offers a route to unsymmetrically substituted quinolines, which are often challenging to synthesize through other methods.

Introduction of Complex Side Chains and Heterocyclic Moieties

The derivatization strategies discussed above open avenues for the introduction of complex side chains and various heterocyclic moieties onto the this compound scaffold. For example, following a nucleophilic substitution reaction at one of the chloro-positions with a bifunctional nucleophile, subsequent reactions can be performed to build a new ring system.

Similarly, organometallic cross-coupling reactions at the 8-position can be used to attach pre-functionalized side chains or even entire heterocyclic rings. This modular approach allows for the systematic variation of the substituents on the quinoline core, enabling the exploration of structure-activity relationships in various chemical and biological contexts. The synthesis of quinoline-based heterocycles is an active area of research due to the prevalence of this core in bioactive molecules.

Computational Chemistry and Theoretical Studies on 8 Bromo 2,4,6 Trichloro 3 Nitroquinoline

Quantum Chemical Characterization of Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods model the electron distribution and nuclear arrangement to determine the most stable three-dimensional structure and inherent electronic properties of a compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry and stability of compounds. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular structure corresponding to the minimum energy state. researchgate.netresearchgate.net For 8-Bromo-2,4,6-trichloro-3-nitroquinoline, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. The total energy calculated through DFT is a key indicator of the molecule's thermodynamic stability.

Illustrative Geometrical Parameters for this compound (Hypothetical DFT Calculation)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | ||

| C-Cl | 1.73 | ||

| C-N (nitro) | 1.48 | ||

| N-O (nitro) | 1.22 | ||

| C-C (quinoline) | 1.39 - 1.42 | ||

| C-N (quinoline) | 1.32 - 1.37 | ||

| C-C-C | 118 - 122 | ||

| C-N-C | 117 | ||

| O-N-O | 125 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For this compound, the energies of these orbitals and their gap would be calculated to predict its reactivity and electron-donating or -accepting capabilities.

Illustrative Frontier Orbital Energies for this compound (Hypothetical Calculation)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.2 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the nitrogen atom of the quinoline (B57606) ring, suggesting these are sites for electrophilic interaction. Positive potential might be observed around the hydrogen atoms and the bromine and chlorine substituents.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. researchgate.net It examines the interactions between filled and vacant orbitals, revealing information about electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. researchgate.net For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from lone pairs or bonding orbitals to antibonding orbitals. This would provide insights into the stability conferred by resonance and other electronic interactions within the substituted quinoline system.

The distribution of electron density in a molecule can be described by assigning partial charges to each atom. Mulliken and Natural Population Analysis are two common methods for calculating these atomic charges. karazin.ua These charges are crucial for understanding the electrostatic interactions of the molecule and can influence its reactivity and intermolecular interactions. For this compound, the calculation of atomic charges would reveal the electron-withdrawing or electron-donating effects of the bromo, chloro, and nitro substituents on the quinoline ring. The carbon atoms attached to these electronegative groups would be expected to have a partial positive charge, while the halogen, oxygen, and nitrogen atoms would carry partial negative charges.

Illustrative Mulliken Atomic Charges for this compound (Hypothetical Calculation)

| Atom | Charge (a.u.) |

|---|---|

| Br | -0.05 |

| Cl (C2) | -0.12 |

| Cl (C4) | -0.11 |

| Cl (C6) | -0.10 |

| N (nitro) | +0.45 |

| O (nitro) | -0.35 |

| N (quinoline) | -0.20 |

| C (attached to Br) | +0.08 |

| C (attached to Cl) | +0.15 |

Theoretical Prediction of Reactivity and Regioselectivity in Chemical Transformations

Computational methods are instrumental in predicting the reactivity of a molecule and the regioselectivity of its chemical reactions. By analyzing the electronic properties derived from quantum chemical calculations, researchers can anticipate how a molecule will behave in a chemical transformation. For this compound, the combination of MEP analysis, frontier orbital analysis, and atomic charge calculations would provide a comprehensive picture of its reactivity. The sites identified as electron-rich (negative MEP, high HOMO density) would be predicted as the most likely to undergo electrophilic attack, while electron-deficient sites (positive MEP, high LUMO density) would be the targets for nucleophilic attack. This theoretical framework allows for the rational design of synthetic pathways involving this highly functionalized quinoline derivative.

Following a comprehensive search for scientific literature and data, it has been determined that there is no available research focusing on the chemical compound “this compound.” Extensive queries of scholarly databases and computational chemistry resources did not yield any studies pertaining to its computational modeling, reaction mechanisms, transition states, quantitative structure-reactivity relationships (QSRR), or spectroscopic properties.

As a result, the generation of an article based on the provided outline is not possible at this time due to the absence of foundational research and data on this specific compound. The strict adherence to the requested topics, which are all centered on "this compound," cannot be fulfilled without published scientific findings.

No information could be found regarding:

Computational Modeling of Reaction Mechanisms and Transition States: There are no published studies detailing the theoretical investigation of reaction pathways or the characterization of transition states involving this molecule.

Quantitative Structure-Reactivity Relationships (QSRR): No QSRR models have been developed that include or focus on this compound and its electronic parameters.

Spectroscopic Property Predictions and Validation: There is no literature available on the computational prediction of its spectroscopic characteristics (e.g., NMR, IR, UV-Vis) or any experimental validation of such predictions.

Further research would be required to be initiated by the scientific community to characterize this compound before a detailed article on its computational and theoretical chemistry could be written.

Future Research Directions and Emerging Opportunities

Development of Innovative and Sustainable Synthetic Routes for Complex Halogenated Nitroquinolines

The synthesis of intricately substituted quinolines like 8-Bromo-2,4,6-trichloro-3-nitroquinoline presents a considerable challenge, often relying on classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govrsc.org These traditional routes, however, frequently involve harsh reaction conditions, toxic reagents, and low atom economy, making them environmentally unsustainable. nih.gov Future research is increasingly focused on developing greener and more efficient synthetic pathways.

Emerging strategies are moving towards sustainable chemistry, incorporating eco-friendly solvents, heterogeneous catalysis, and non-conventional energy sources like microwave and ultrasound irradiation. nih.govfrontiersin.orgnih.gov A key area of development is the use of transition-metal-catalyzed C-H activation and annulation strategies. mdpi.com Catalytic systems involving rhodium, cobalt, and copper have shown promise in constructing the quinoline (B57606) core through regioselective cyclization under milder conditions. mdpi.com

Another innovative approach is the application of visible-light photoredox catalysis. nih.gov This methodology allows for the generation of radical intermediates under mild conditions, enabling novel bond formations and cyclizations for the synthesis of nitrogen heterocycles. acs.orgnih.govresearchgate.netmdpi.com For a complex target like this compound, a forward-thinking synthetic plan might involve a multi-step sequence beginning with a suitably substituted aniline (B41778), followed by a sustainable cyclization to form the quinoline nucleus, and concluding with regioselective halogenation and nitration steps. Research into halogen-induced cyclizations also offers a promising strategy for constructing halogenated heterocycles. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Halogenated Quinolines

| Methodology | Advantages | Disadvantages | Sustainability Profile |

| Classical Synthesis (e.g., Skraup, Friedländer) | Well-established, readily available starting materials. | Harsh conditions (strong acids, high temperatures), use of toxic reagents, often low yields. nih.govrsc.org | Low |

| Transition-Metal Catalysis (e.g., C-H Activation) | High efficiency and regioselectivity, milder reaction conditions, high atom economy. mdpi.comnih.gov | Cost of metal catalysts, potential for metal contamination in products. | Medium to High |

| Photoredox Catalysis | Uses visible light as a renewable energy source, extremely mild conditions, enables novel transformations. nih.govnih.gov | Requires specialized photochemical equipment, catalyst stability can be an issue. | High |

| Green Chemistry Approaches (Microwave, Ultrasound) | Reduced reaction times, improved yields, often solvent-free or uses green solvents. frontiersin.orgnih.gov | Scalability can be a challenge for some techniques. | High |

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

The dense arrangement of electron-withdrawing groups (three chlorine atoms, one nitro group) and a bromine atom on the quinoline core of this compound suggests a unique and largely unexplored reactivity profile. The highly electron-deficient nature of the aromatic system makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This is analogous to the reactivity observed in polychlorinated biphenyls, where the degree of halogenation dictates susceptibility to nucleophilic attack. uiowa.edunih.gov Future studies could explore the selective displacement of the chloro or bromo substituents with various nucleophiles to generate a library of new derivatives.

Furthermore, modern synthetic methods open up unconventional transformation pathways. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be selectively employed at the C-Br or C-Cl positions. The differing reactivity of the carbon-halogen bonds may allow for site-selective functionalization.

C-H activation represents another frontier for exploring the reactivity of this scaffold. nih.gov While the current molecule is heavily substituted, related quinoline N-oxides are known to undergo C-H functionalization at the C2 position. nih.gov Investigating such transformations could lead to the introduction of additional functional groups. The nitro group itself is a versatile functional handle; its reduction to an amine would provide a key intermediate for further derivatization through acylation, alkylation, or diazotization reactions, paving the way for the synthesis of novel molecular hybrids. nih.govnih.gov

Advanced Integration of Computational and Experimental Methodologies for Rational Reaction Design

The complexity of this compound necessitates a shift from traditional trial-and-error experimentation towards a more rational, predictive approach to reaction design. The advanced integration of computational and experimental methods is a cornerstone of this modern strategy.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and rationalize the regioselectivity of both the synthesis and subsequent functionalization reactions. rsc.org For instance, DFT could help predict which of the four halogen atoms is most susceptible to nucleophilic attack or most likely to participate in oxidative addition in a cross-coupling cycle.

Beyond theoretical calculations, machine learning (ML) is emerging as a transformative tool in chemical synthesis. numberanalytics.com Algorithms can be trained on existing reaction data to predict the outcomes of new experiments, optimize reaction conditions (e.g., temperature, catalyst loading, solvent), and even uncover novel reactivity patterns. researchgate.netresearchgate.net For a molecule like this compound, an ML model could be trained on data from related halogenated and nitrated heterocycles to accelerate the optimization of its synthesis or derivatization, saving significant time and resources. nih.gov Methodologies like Bayesian optimization and deep reinforcement learning are being developed to guide automated synthesis platforms, enabling a more efficient exploration of complex reaction spaces. nih.govacs.org

Table 2: Computational and Data-Driven Tools in Chemical Synthesis

| Tool | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Modeling transition states for halogenation, nitration, and subsequent functionalization (e.g., SNAr). nih.govrsc.org | Prediction of regioselectivity, understanding reaction mechanisms, rationalizing reactivity patterns. |

| Machine Learning (ML) / Bayesian Optimization | Optimization of synthetic steps (yield, purity) by exploring parameters like catalyst, solvent, and temperature. researchgate.netnih.gov | Accelerated discovery of optimal reaction conditions, reduced experimental cost and waste. |

| Deep Reinforcement Learning | Guiding autonomous robotic platforms for multi-step synthesis and derivatization. acs.org | Automated discovery of novel synthetic routes and functionalized analogues. |

Strategic Design and Synthesis of Advanced Analogues for Targeted Chemical Applications

The highly functionalized and electronically distinct nature of this compound makes it an intriguing scaffold for the design of advanced analogues with targeted applications. Quinoline derivatives are well-established as privileged structures in medicinal chemistry and are increasingly used in materials science as fluorescent probes and functional ligands. nih.govrsc.orgnih.gov

One promising direction is the development of chemical probes for bio-imaging. researchgate.netcrimsonpublishers.com The quinoline core is inherently fluorescent, and its photophysical properties can be finely tuned by altering its substituents. nih.govacs.org Analogues of the title compound could be synthesized where one or more halogens are systematically replaced with other groups to modulate the emission wavelength, quantum yield, and environmental sensitivity. The nitro group can be converted to an amino group, providing an attachment point for other fluorophores or for moieties that target specific cellular components. rsc.org

In the realm of medicinal chemistry , the polysubstituted scaffold could serve as a unique template for developing new therapeutic agents. By applying the principles of molecular hybridization, the quinoline core could be linked to other known pharmacophores to create dual-action drug candidates. nih.govnih.gov Strategic replacement of the halogens, for example substituting chlorine with fluorine, could be used to enhance metabolic stability and bioavailability. nih.gov The diverse electronic environments created by the substituents could lead to novel interactions with biological targets.

The synthesis of these advanced analogues would rely on the reactivity patterns discussed previously, employing selective cross-coupling, nucleophilic substitution, and functional group interconversion to build a library of derivatives for screening in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。